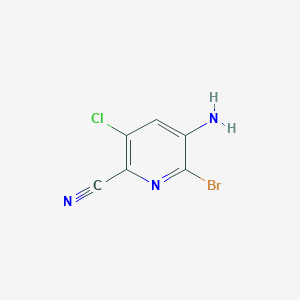

5-Amino-6-bromo-3-chloropicolinonitrile

Description

5-Amino-6-bromo-3-chloropicolinonitrile (CAS: 573762-62-6) is a substituted pyridine derivative featuring amino (-NH₂), bromo (-Br), chloro (-Cl), and nitrile (-CN) functional groups. This compound belongs to the picolinonitrile family, which is characterized by a pyridine ring with a nitrile substituent.

Properties

IUPAC Name |

5-amino-6-bromo-3-chloropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-6-4(10)1-3(8)5(2-9)11-6/h1H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUQMUBNVKZXOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)C#N)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801243895 | |

| Record name | 5-Amino-6-bromo-3-chloro-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488713-32-2 | |

| Record name | 5-Amino-6-bromo-3-chloro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488713-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-bromo-3-chloro-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-bromo-3-chloropicolinonitrile typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as bromine, chlorine, and ammonia .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps like refluxing the reaction mixture, followed by purification using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromo and chloro) on the pyridine ring.

Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of amino-substituted derivatives, while oxidation can yield nitro or hydroxyl derivatives .

Scientific Research Applications

Chemistry: 5-Amino-6-bromo-3-chloropicolinonitrile is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a valuable candidate for drug discovery.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of compounds with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 5-Amino-6-bromo-3-chloropicolinonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the amino, bromo, and chloro groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Electronic Effects

- This compound: The amino group acts as an electron donor, while bromo and chloro substituents provide moderate electron withdrawal. This balance may enhance stability in polar solvents .

- 3-(Trifluoromethyl)picolinonitrile: The -CF₃ group strongly withdraws electrons, reducing nucleophilicity but increasing resistance to oxidation .

- 2-Cyano-4-methyl-5-nitropyridine: The nitro group (-NO₂) creates a highly electron-deficient ring, favoring reactions like nucleophilic aromatic substitution .

Steric and Functional Group Influence

- In contrast, 5-Bromo-2-chloro-6-methylpyridine’s methyl group at position 6 increases steric bulk but improves lipid membrane permeability .

- The nitrile (-CN) group in the target compound and its analogs enables participation in cycloaddition reactions or serves as a directing group in metal-catalyzed couplings.

Research Findings and Trends

Synthetic Utility: The nitrile group in this compound is a versatile handle for further functionalization. For example, nitriles can be hydrolyzed to amides or reduced to amines, enabling diversification in medicinal chemistry .

Halogen Effects : Bromo and chloro substituents in the target compound and its analogs (e.g., 5-Bromo-2-chloro-6-methylpyridine) are critical in Suzuki-Miyaura couplings, facilitating the synthesis of biphenyl derivatives for material science .

Biological Activity

5-Amino-6-bromo-3-chloropicolinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural components, which include:

- Amino group : Contributes to its reactivity and interaction with biological targets.

- Bromo and chloro substituents : Enhance lipophilicity and may influence binding affinity to specific receptors.

- Picolinonitrile core : Imparts stability and may facilitate interactions with various biological molecules.

The biological activity of this compound has been primarily linked to its ability to modulate androgen receptors (AR). Research indicates that compounds derived from this structure can act as antagonists in AR-overexpressing cells, effectively inhibiting the proliferation of prostate cancer cell lines while exhibiting minimal agonistic activity .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how modifications to the compound's structure impact its biological efficacy. The introduction of halogen substituents (e.g., bromo and chloro) appears to enhance the compound's affinity for androgen receptors. For instance, research has shown that variations in the position and type of substituents can lead to significant differences in receptor binding and biological activity .

Case Studies

- Prostate Cancer Treatment : In vitro studies demonstrated that this compound effectively inhibited the growth of prostate cancer cell lines. The compound's ability to act as an antagonist at the androgen receptor suggests its potential as a therapeutic agent for AR-dependent conditions .

- Antimycobacterial Activity : Related compounds have shown promising results against Mycobacterium tuberculosis, indicating that modifications to the picolinonitrile structure can yield derivatives with significant antimycobacterial properties .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. These investigations aim to optimize their pharmacological profiles, including solubility, potency, and selectivity. For example, a study highlighted the successful synthesis of a series of pyrazolyl-pyridine derivatives that exhibited enhanced binding affinities for muscarinic receptors, suggesting that similar approaches could be applied to derivatives of this compound .

Q & A

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats (Class 6.1 hazard ).

- Ventilation : Use fume hoods to avoid inhalation (LC50 >5 mg/m³ ).

- Spill Management : Neutralize with activated carbon; avoid aqueous cleanup due to halogen release.

Advanced Consideration : Monitor for brominated byproducts (e.g., 3-Bromo-5-fluoropicolinonitrile ) during synthesis using GC-MS to assess contamination risks.

How does the solubility profile of this compound influence experimental design in catalysis studies?

Methodological Answer :

Solubility dictates solvent choice for homogeneous vs. heterogeneous catalysis:

| Solvent | Solubility (20°C) | Application |

|---|---|---|

| DMF | 124 mg/mL | Homogeneous ligand synthesis |

| Acetone | 3.4 mg/mL | Precipitation-driven purification |

| Water | 1.0 µg/mL | Aqueous-phase reaction avoidance |

Advanced Strategy : Use co-solvents (e.g., THF:water mixtures) to balance reactivity and solubility. Validate via phase diagrams and Hansen solubility parameters.

What mechanistic pathways explain the reactivity of the bromine substituent in cross-coupling reactions?

Methodological Answer :

Bromine’s electronegativity and leaving-group aptitude facilitate Suzuki-Miyaura couplings. Key steps:

Oxidative Addition : Pd(0) inserts into the C-Br bond.

Transmetallation : Boronic acid transfers to Pd(II).

Q. Data Contradiction Analysis :

- Challenge : Low yields with bulky arylboronic acids.

- Resolution : Use XPhos ligands to stabilize Pd intermediates and reduce steric hindrance .

How can spectroscopic techniques resolve ambiguities in the structural characterization of halogenated picolinonitrile derivatives?

Q. Methodological Answer :

- NMR : NMR distinguishes nitrile (δ ~110–120 ppm) vs. aromatic carbons. Bromine causes splitting in NMR (e.g., 6-H at δ 8.2 ppm ).

- XRD : Resolves positional isomerism (e.g., 3-chloro vs. 5-chloro substitution).

- IR : Nitrile stretch (~2240 cm⁻¹) confirms functional group integrity .

Advanced Application : Use DFT-NMR chemical shift prediction to validate crystallographic data .

What strategies mitigate decomposition of this compound under acidic or basic conditions?

Q. Methodological Answer :

- pH Control : Maintain reaction pH 6–8 using buffered systems (e.g., phosphate buffer).

- Temperature : Avoid >50°C to prevent dehalogenation.

- Additives : Thiourea derivatives scavenge free radicals, reducing degradation .

Advanced Strategy : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.